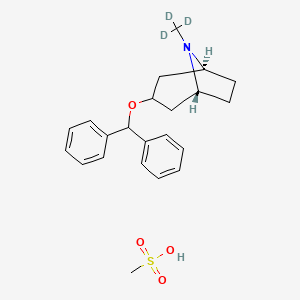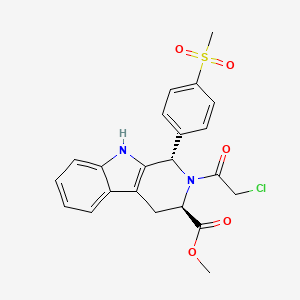
Benztropine-d3 (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benztropine-d3 (mesylate) is a deuterated form of benztropine mesylate, a synthetic compound with anticholinergic and antihistaminic properties. It is commonly used in the treatment of Parkinson’s disease and extrapyramidal disorders due to its ability to inhibit dopamine uptake . The deuterated form, Benztropine-d3 (mesylate), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benztropine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benztropine mesylate involves the combination of a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines . The synthetic route typically includes the following steps:
- Formation of the tropane ring structure.
- Introduction of the diphenylmethoxy group.
- Conversion to the mesylate salt.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of benztropine mesylate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benztropine mesylate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benztropine N-oxide, while reduction may produce benztropine alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Benztropine-d3 (mesylate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of benztropine.
Biology: Employed in studies to understand the interaction of benztropine with biological membranes and its transport across cell membranes.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of benztropine in the body.
Industry: Utilized in the development of new formulations and delivery systems for benztropine-based medications
Wirkmechanismus
Benztropine-d3 (mesylate) exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the synaptic cleft . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders. Additionally, benztropine-d3 (mesylate) binds to muscarinic and histamine receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Benztropine-d3 (mesylate) can be compared with other similar compounds such as trihexyphenidyl and diphenhydramine:
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, commonly used for allergy relief and as a sleep aid.
Benztropine-d3 (mesylate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound’s metabolic pathways .
Eigenschaften
Molekularformel |
C22H29NO4S |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(1R,5S)-3-benzhydryloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?;/i1D3; |
InChI-Schlüssel |
CPFJLLXFNPCTDW-AJNFSTCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)

![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)







